4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid
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Overview
Description
4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid is a heterocyclic compound containing both nitrogen and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde and thiourea, the reaction proceeds through intermediate stages involving condensation and cyclization to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as solvent-free microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid undergoes various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylic acid groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
Imidazole: Widely used in pharmaceuticals and agrochemicals.
Indole: Exhibits a broad range of biological activities including antiviral and anticancer properties.
Uniqueness
4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Its combination of amino and carboxylic acid groups within a heterocyclic framework makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-(2-aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-3-1-6-2-4-10-7(5-6)8(11)12/h1-4,7H,5,9H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZUCXIQGPPJFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=CC=C1C=CN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30723619 |
Source
|
Record name | 4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30723619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104331-26-2 |
Source
|
Record name | 4-(2-Aminoethenyl)-2,3-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30723619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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